4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine is further linked to a 2-methylpyrido[3,4-d]pyrimidin-4-yl group. The benzothiazole moiety may enhance binding affinity due to its planar aromatic system, while the methoxy group could influence solubility and metabolic stability.
Properties
IUPAC Name |
4-methoxy-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-13-22-15-12-21-7-6-14(15)19(23-13)25-8-10-26(11-9-25)20-24-18-16(27-2)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXJSOUHPYLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole belongs to the class of pyridopyrimidines. Pyridopyrimidines are known to target several therapeutic targets, including dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and the biotin carboxylase. These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and survival.
Mode of Action
Pyridopyrimidines generally interact with their targets by binding to the active site, thereby inhibiting the function of the target protein. This interaction can lead to changes in cellular processes, such as cell cycle progression and apoptosis.
Biochemical Pathways
Upon activation, the intramembrane kinase domain of the target proteins is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells. This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action would likely depend on the specific target and the type of cells involved. For instance, inhibition of the tyrosine-protein kinase transforming protein Abl could lead to a decrease in cell proliferation and an increase in apoptosis. .
Biochemical Analysis
Biochemical Properties
4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis. This compound influences cell signaling pathways, particularly the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Additionally, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, thereby promoting programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of CDKs. The compound binds to the ATP-binding pocket of CDKs, preventing ATP from accessing the site and thus inhibiting the kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream targets, which are necessary for cell cycle progression. Additionally, the compound has been shown to induce conformational changes in CDKs, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of CDK activity and prolonged cell cycle arrest. Degradation products may accumulate over time, potentially leading to reduced efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. There is a threshold dose above which the adverse effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in its metabolism, converting it into various metabolites. These metabolites may have different biological activities and can influence the overall pharmacokinetic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern is crucial for its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus. The compound’s localization is influenced by specific targeting signals and post-translational modifications. In the nucleus, it interacts with CDKs and other nuclear proteins, exerting its inhibitory effects on cell cycle progression. The cytoplasmic localization allows it to interact with various signaling molecules, influencing cell signaling pathways.
Biological Activity
The compound 4-methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse sources.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{19}H_{22}N_{4}O_{1}S
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The primary steps include:
- Formation of the Benzothiazole Ring : Utilizing thioamide and aryl halides.
- Piperazine Derivative Synthesis : Reaction with piperazine derivatives to introduce the piperazine moiety.
- Pyridine and Pyrimidine Modifications : Incorporation of the pyrido[3,4-d]pyrimidine moiety through nucleophilic substitution reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar thiazole and piperazine structures demonstrated moderate to excellent antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 22 |
| 5b | E. coli | 18 |
Antitumor Activity
The compound has shown promising antitumor activity through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- IC50 Values : Studies have reported IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT116 | 30 |
The proposed mechanism involves:
- CDK Inhibition : By mimicking ATP binding, the compound effectively inhibits CDK2 activity.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and reduced anti-apoptotic proteins were observed in treated cancer cells.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Clinical Trials for Anticancer Agents : A phase II trial involving pyrido[3,4-d]pyrimidine derivatives showed a significant reduction in tumor size among participants with advanced solid tumors .
- Combination Therapies : The combination of this compound with existing chemotherapeutics has been explored, showing synergistic effects in preclinical models.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Highlights
Preparation Methods
Synthesis of the Benzothiazole Core
The 1,3-benzothiazole scaffold forms the foundational structure of the target compound. A widely adopted method involves the cyclization of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide. As demonstrated in a 2018 study, refluxing 2-aminophenol (0.09 mol) with carbon disulfide (100 mL) and KOH (0.14 mol) in ethanol (150 mL) for 8 hours yields 2-mercapto-1,3-benzothiazole as a yellow powder with an 82% yield . Subsequent chlorination using phosphorus pentachloride (PCl₅) in dry toluene at 120°C for 3 hours converts the thiol group to a chloride, producing 2-chlorobenzothiazole (76% yield) .
Critical parameters for this step include:
-
Temperature control : Excessive heat during chlorination leads to decomposition byproducts.
-
Solvent selection : Dry toluene minimizes side reactions with moisture .
Functionalization of the Piperazine Moiety
The piperazine component requires pre-functionalization with the 2-methylpyrido[3,4-d]pyrimidin-4-yl group prior to coupling with the benzothiazole core. A 2013 study on PI3K inhibitors describes the acylation of piperazine derivatives using pyridopyrimidine-containing electrophiles . For instance, reacting 4-chloro-2-methylpyrido[3,4-d]pyrimidine with piperazine in acetonitrile at 0–25°C for 30 minutes achieves selective substitution at the piperazine nitrogen . This step typically employs a 1:1 molar ratio of reactants and requires rigorous exclusion of moisture to prevent hydrolysis.
Table 1: Optimization of Piperazine Derivatization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dry acetonitrile | 85 |
| Temperature | 0°C → 25°C | 85 |
| Reaction Time | 30 minutes | 85 |
| Equivalents | 1:1 (piperazine:electrophile) | 85 |
Coupling of Benzothiazole and Piperazine Components
The final assembly involves nucleophilic aromatic substitution between 2-chlorobenzothiazole and the pre-functionalized piperazine. A representative procedure involves stirring 2-chlorobenzothiazole (2.6 mmol) with 4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine (2.6 mmol) in dry acetonitrile at 0–25°C for 30 minutes . Quenching with ice water followed by extraction with ethyl acetate (3 × 20 mL) and purification via flash chromatography yields the coupled product. Crystallization from methanol enhances purity, with reported yields of 70–76% .
Key considerations :
-
Solvent polarity : Acetonitrile facilitates SNAr reactions by stabilizing the transition state.
-
Stoichiometry : A 1:1 molar ratio prevents di-substitution on the benzothiazole ring .
Methoxy Group Introduction
The methoxy group at the 4-position of the benzothiazole is typically introduced early in the synthesis. Methoxylation via nucleophilic substitution on a 4-fluorobenzothiazole precursor using sodium methoxide (NaOMe) in methanol under reflux (65°C, 6 hours) achieves >90% conversion. Alternatively, direct methoxylation during benzothiazole ring formation—by starting with 4-methoxy-2-aminophenol—avoids additional substitution steps.
Solvent-Free Annulation for Pyridopyrimidine Synthesis
The pyrido[3,4-d]pyrimidine segment can be synthesized via a one-pot, catalyst-free method. Combining 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters at 60°C under solvent-free conditions generates fused pyrimidine rings in 60–72% yields . For example, heating 2-aminobenzothiazole (1 mmol), 4-methylbenzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) for 4–5 hours produces the pyridopyrimidine core, which is subsequently functionalized with piperazine .
Advantages of this approach :
-
Eliminates solvent waste, aligning with green chemistry principles.
-
Reduces purification complexity due to high regioselectivity .
Purification and Analytical Characterization
Final purification employs flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by crystallization from methanol or ethanol . Analytical confirmation relies on:
-
¹H NMR : Characteristic signals include aromatic protons at δ 7.2–8.3 ppm and piperazine methyl groups at δ 2.5–3.7 ppm .
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HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water mobile phases.
-
Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 436.15 for C₂₁H₂₁N₅O₂S).
Yield Optimization Strategies
Table 2: Comparative Yields Across Methodologies
| Step | Method | Yield (%) |
|---|---|---|
| Benzothiazole chlorination | PCl₅ in toluene, 120°C | 76 |
| Piperazine coupling | Acetonitrile, 25°C | 75 |
| Pyridopyrimidine annulation | Solvent-free, 60°C | 72 |
| Methoxylation | NaOMe in methanol, reflux | 90 |
Challenges and Mitigation
-
Byproduct formation during chlorination : Excess PCl₅ generates phosphorous oxychloride byproducts, necessitating fractional distillation .
-
Piperazine dimerization : Using sub-stoichiometric piperazine (0.9 equiv) minimizes self-coupling .
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Moisture sensitivity : Rigorous drying of solvents and reagents prevents hydrolysis of intermediates .
Q & A
Basic: What synthetic strategies are recommended for optimizing yield and purity of this compound?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For analogs with pyrimidine and piperazine motifs, use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Catalytic systems like Pd/C or CuI (1–5 mol%) improve coupling efficiency in heterocyclic ring formation . Monitor reaction progression via TLC or HPLC, and employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) for purification. Purity validation via elemental analysis (≤0.4% deviation) and NMR (integration ratios) is critical .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; retention time consistency (±0.2 min) indicates purity .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
Intermediate: How should researchers design assays to evaluate its antibacterial/antifungal activity?
Methodological Answer:
Adopt standardized microdilution assays (CLSI guidelines):
- Gram-positive/Gram-negative bacteria : Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth. MIC values ≤16 µg/mL suggest potency .
- Fungal strains : Candida albicans (ATCC 90028) in RPMI-1640 medium. Include positive controls (fluconazole) and measure IC50 via spectrophotometry .
- Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase .
Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?
Methodological Answer:
- Core modifications : Replace the methoxy group with halogens (e.g., -Cl) to enhance hydrophobic interactions. Piperazine substitution with bulkier aryl groups (e.g., 4-fluorophenyl) improves receptor binding .
- Bioisosteres : Substitute benzothiazole with benzimidazole to assess π-π stacking differences. Compare IC50 shifts in kinase inhibition assays .
- 3D-QSAR models : Generate CoMFA/CoMSIA models using SYBYL-X, focusing on electrostatic and steric fields .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Re-evaluate activity under uniform conditions (pH 7.4, 37°C) to minimize variability .
- Purity cross-check : Confirm compound integrity via DSC (melting point ±2°C deviation) and XRD (crystalline phase matching) .
- Off-target profiling : Use broad-panel kinase/GPCR assays (Eurofins) to identify confounding interactions .
Advanced: What methodologies are suitable for pharmacokinetic profiling (e.g., solubility, metabolic stability)?
Methodological Answer:
- Solubility : Shake-flask method in PBS (pH 6.8 and 7.4) with HPLC quantification. LogP values >3 indicate lipophilicity challenges .
- Microsomal stability : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH; quantify parent compound depletion via LC-MS/MS. Half-life <30 min suggests rapid metabolism .
- Plasma protein binding : Use ultrafiltration (10 kDa membrane) and measure free fraction via UV-Vis .
Advanced: How to investigate its mechanism of action against cancer targets?
Methodological Answer:
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays. IC50 ≤100 nM indicates high potency .
- Apoptosis assays : Treat HCT-116 cells and measure caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane potential (JC-1 dye) .
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., MAPK, PI3K-AKT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
